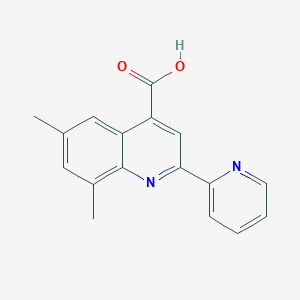
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid is a chemical compound with the molecular formula C17H14N2O2 . It has a molecular weight of 278.31 . This compound is a solid at room temperature .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 278.31 and a molecular formula of C17H14N2O2 .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
6,8-Dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid and related compounds play a crucial role in catalysis and organic synthesis. For instance, sulfonic acid functionalized pyridinium chloride [Pyridine-1-SO3H-2-COOH]Cl, a compound with a structure related to this compound, has been synthesized and used as an efficient catalyst for the preparation of hexahydroquinolines. This process involves one-pot multi-component condensation reactions under mild and solvent-free conditions, highlighting the compound's significance in facilitating organic synthesis with excellent yields and simple work-up procedures (Moosavi‐Zare & Afshar-Hezarkhani, 2020).
Photolabile Protecting Groups
Compounds structurally related to this compound have been explored as photolabile protecting groups. For example, brominated hydroxyquinoline serves as a new photolabile protecting group with sensitivity to multiphoton excitation, demonstrating its utility in biological research for the controlled release of biological messengers upon light activation (Fedoryak & Dore, 2002).
Luminescent Materials
The compound's framework is conducive to the development of luminescent materials. Heteroleptic cationic Ir(III) complexes with tunable emissions and mechanoluminescence exhibit properties suitable for data security protection, showcasing the potential of this compound derivatives in creating smart luminescent materials for advanced technological applications (Song et al., 2016).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
6,8-dimethyl-2-pyridin-2-ylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-10-7-11(2)16-12(8-10)13(17(20)21)9-15(19-16)14-5-3-4-6-18-14/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZORFOZZBMQHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


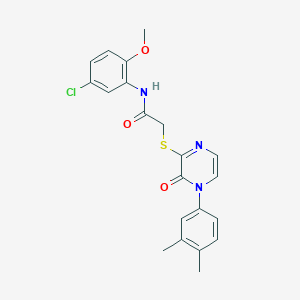
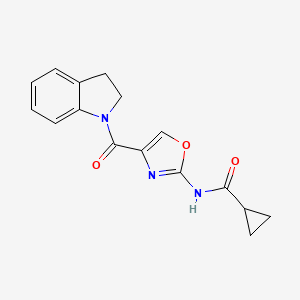

![5-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2728577.png)
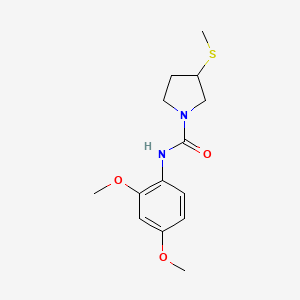

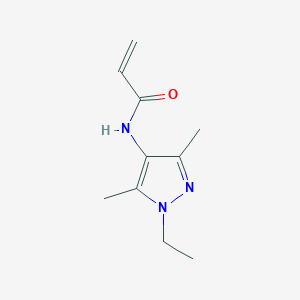
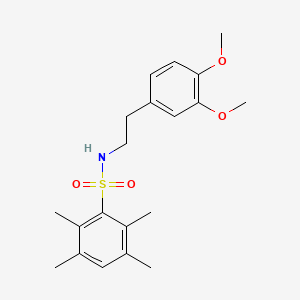
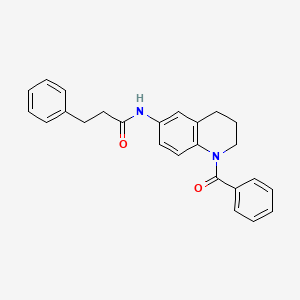
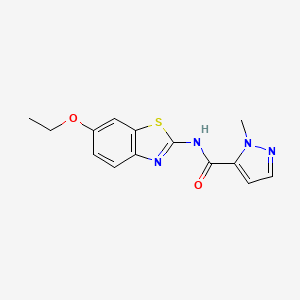
![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]sulfanyl}phenyl methyl ether](/img/structure/B2728593.png)